Propyl stearate

Vue d'ensemble

Description

Propyl stearate, also known as propyl octadecanoate, is an ester formed from stearic acid and propanol. It is a waxy solid at room temperature and is commonly used in cosmetics, pharmaceuticals, and as a lubricant. The compound is known for its emollient properties, making it a popular ingredient in skincare products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propyl stearate is typically synthesized through an esterification reaction between stearic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process is carried out in a three-neck flask equipped with a thermometer, stirrer, and reflux condenser. The mixture of stearic acid and propanol, along with the acid catalyst, is heated in a water bath under constant stirring. The reaction conditions are optimized to achieve high conversion rates, often above 97% .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Propyl stearate undergoes hydrolysis under acidic or alkaline conditions to yield stearic acid and propanol. Kinetic studies reveal:

| Condition | Catalyst | Temperature | Reaction Rate Constant (k) | Conversion Efficiency | Source |

|---|---|---|---|---|---|

| Acidic (H₂SO₄) | 5 wt% H₂SO₄ | 65°C | 0.12 min⁻¹ | 97.8% in 90 min | |

| Alkaline (NaOH) | 7% NaOH | 80°C | 0.09 min⁻¹ | 90.1% in 60 min |

Key findings:

-

Ionic liquid catalysts (e.g., [BMIM]HSO₄) enhance hydrolysis efficiency, achieving 99% conversion at 100°C with 5:1 catalyst-to-substrate ratios .

-

Hydrolysis rates decrease with longer alcohol moieties in homologous esters (e.g., butyl stearate vs. This compound) .

Transesterification

This compound participates in alcohol exchange reactions. Using sulfonated carbon-based catalysts (e.g., EL-MSA):

| Alcohol | Catalyst Loading | Temperature | Yield (%) | Time | Source |

|---|---|---|---|---|---|

| Methanol | 5 wt% | 260°C | 88.3 | 5 min | |

| Ethanol | 5 wt% | 260°C | 82.8 | 5 min | |

| Propanol | 5 wt% | 260°C | 75.6 | 5 min |

Mechanistic insights:

-

The reaction follows an Eley-Rideal mechanism , where stearic acid adsorbs on acidic sites before reacting with alcohol .

-

Excess alcohol (9:1 molar ratio) shifts equilibrium toward ester formation, achieving >88% yield .

Catalytic Esterification

This compound synthesis via esterification of stearic acid and propanol has been optimized:

| Parameter | Optimal Value | Conversion Rate | Source |

|---|---|---|---|

| Temperature | 65°C | 97.8% | |

| Molar ratio (alcohol:acid) | 30:1 | 97.8% | |

| Catalyst (ionic liquid) | 7 wt% | 99.1% |

Notable observations:

-

Sulfonated lignin-derived catalysts (EL-MSA) show 69.1% activity retention after 5 reuse cycles .

-

Toluene as a co-solvent improves catalyst stability, reducing sulfonic acid leaching by 18% .

Combustion Characteristics

This compound exhibits distinct combustion behavior in diesel engine simulations:

| Property | Value (vs. methyl stearate) | Source |

|---|---|---|

| Ignition delay | 4.5 CAD (vs. 4.3 CAD) | |

| Peak heat release rate | 7.1 J/deg | |

| Premixed burn fraction | 38% |

The longer ignition delay compared to methyl/butyl stearates suggests improved air-fuel mixing , favoring cleaner combustion .

Metabolic Reactions

In vivo studies demonstrate:

-

33% absorption of propylene glycol stearate (structurally related) in rats within 8 hours .

-

Stearic acid moiety metabolized to CO₂ at 51% efficiency , while propylene glycol oxidizes completely to CO₂ .

-

Urinary excretion accounts for 6% of absorbed dose , primarily from stearate derivatives .

Critical Research Findings

Applications De Recherche Scientifique

Introduction to Propyl Stearate

This compound is a fatty acid ester formed from the reaction of stearic acid and propanol, with a chemical formula of . This compound appears as a colorless to pale yellow liquid and is known for its unique properties that make it suitable for various scientific and industrial applications. It is insoluble in water but soluble in organic solvents such as ethanol and ether. This compound is utilized across multiple sectors, including cosmetics, pharmaceuticals, food, and materials science.

Cosmetics and Personal Care

This compound is widely used in cosmetic formulations due to its emollient properties. It helps to soften and moisturize the skin, making it a common ingredient in lotions, creams, and ointments. Its low toxicity profile allows for safe use in personal care products.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an excipient in drug formulations. Its role includes:

- Emulsifying Agent : Facilitates the mixing of oil and water phases in creams and ointments.

- Stabilizer : Helps maintain the consistency of formulations over time.

Food Industry

This compound is recognized for its potential use as a food additive. It acts as an emulsifier, improving the texture and stability of food products. Regulatory assessments indicate that it is generally regarded as safe (GRAS) for consumption.

Industrial Applications

In industrial settings, this compound finds applications as:

- Lubricant : Used in metalworking fluids to reduce friction.

- Plasticizer : Enhances flexibility and workability in plastic products.

- Surfactant : Employed in cleaning agents and detergents to improve wetting properties.

Research Applications

Research studies have explored the biological activities of this compound, including its potential antimicrobial properties. Although specific data on its efficacy remains limited, fatty acid esters are generally noted for their ability to inhibit microbial growth.

Case Study 1: Emulsification in Cosmetics

A study conducted on various cosmetic formulations demonstrated that incorporating this compound significantly improved emulsion stability compared to formulations without it. The results indicated that this compound effectively reduced phase separation over time, enhancing product shelf life.

Case Study 2: Drug Delivery Systems

Research published in pharmaceutical journals highlighted the use of this compound as a carrier for lipophilic drugs. The study showed that this compound could enhance the solubility of certain compounds, leading to improved bioavailability when administered orally.

Summary Table of Applications

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Cosmetics | Emollient | Softens and moisturizes skin |

| Pharmaceuticals | Emulsifier | Stabilizes drug formulations |

| Food Industry | Emulsifier | Improves texture and stability |

| Industrial Lubricants | Reduces friction | Enhances performance |

| Research | Potential antimicrobial properties | Inhibits microbial growth |

Mécanisme D'action

The primary mechanism of action of propyl stearate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin or surface, reducing water loss and providing a smooth texture. In pharmaceuticals, it enhances the stability and bioavailability of active ingredients by acting as a solubilizer and stabilizer .

Comparaison Avec Des Composés Similaires

Methyl stearate: An ester of stearic acid and methanol, used in similar applications but with different physical properties.

Ethyl stearate: An ester of stearic acid and ethanol, also used in cosmetics and industrial applications.

Butyl stearate: An ester of stearic acid and butanol, known for its excellent lubricating properties

Uniqueness of Propyl Stearate: this compound is unique due to its balanced properties of being solid at room temperature while providing excellent emollient and lubricating effects. Its intermediate chain length between methyl and butyl esters offers a good balance of solubility and stability, making it versatile for various applications .

Activité Biologique

Propyl stearate, an aliphatic fatty acid ester formed from the reaction of stearic acid and propanol, is represented by the chemical formula C21H42O2. This compound is primarily known for its applications in cosmetics, pharmaceuticals, and food products due to its emollient properties and low toxicity profile. This article explores the biological activity of this compound, emphasizing its safety, potential therapeutic uses, and physiological effects.

- Chemical Formula : C21H42O2

- CAS Number : 3634-92-2

- Appearance : Colorless to pale yellow liquid with a characteristic fatty odor

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and ether

Synthesis

This compound is synthesized through the esterification of stearic acid with propanol. The reaction can be catalyzed by an acid catalyst (e.g., sulfuric acid) or enzymatically using lipases. Typical conditions yield high conversion rates exceeding 97% under optimized molar ratios of reactants and catalysts.

1. Toxicity and Safety

Research indicates that this compound exhibits low toxicity. Studies have shown no significant dermal toxicity or skin irritation at concentrations commonly used in cosmetic formulations . The acute oral LD50 for related compounds has been reported around 25.8 g/kg in animal studies, suggesting a favorable safety profile for human use .

2. Emollient Properties

This compound is recognized for its emollient properties, making it beneficial for skin conditioning and moisturizing applications. It helps improve skin hydration by forming a barrier that reduces water loss from the skin surface .

3. Antimicrobial Activity

Some studies suggest that fatty acid esters like this compound may possess antimicrobial properties. However, specific data on this compound's efficacy against microbial strains remains limited. Further research is needed to substantiate these claims.

4. Metabolism and Absorption

This compound is hydrolyzed in vivo to yield stearic acid and propanol, which are then metabolized through standard fatty acid pathways. Studies indicate that these metabolites are readily absorbed and utilized by the body .

Case Studies

Several studies have examined the effects of fatty acid esters, including this compound, on various biological systems:

- Skin Irritation Studies : Clinical evaluations have shown that formulations containing up to 55% this compound do not induce significant skin irritation or sensitization .

- Microbial Assays : In vitro tests demonstrated that related compounds did not exhibit mutagenicity or significant microbial growth inhibition .

Applications in Industry

This compound's unique properties make it suitable for diverse applications:

| Application Area | Description |

|---|---|

| Cosmetics | Used as an emollient in creams and lotions to enhance skin feel and moisture retention. |

| Pharmaceuticals | Acts as a lipophilic emulsifier in ointments, influencing drug release profiles. |

| Food Industry | Generally regarded as safe for use as a food additive due to its low toxicity profile. |

Propriétés

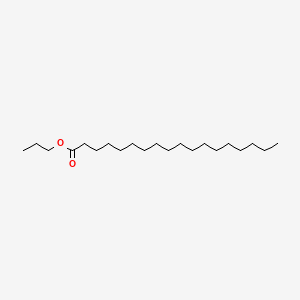

IUPAC Name |

propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAXGNQLYFDKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189874 | |

| Record name | Propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-92-2 | |

| Record name | Propyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22XWE3V3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.